molecular formula C8H12N2O B1354387 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol CAS No. 623564-49-8

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

Cat. No.: B1354387
CAS No.: 623564-49-8
M. Wt: 152.19 g/mol
InChI Key: ZHAXPVWSJMLLDM-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol (CAS 623564-49-8) is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This tetrahydropyrazolopyridine derivative serves as a critical synthetic intermediate for the development of potent protein kinase inhibitors . The core structure is a privileged framework in designing compounds that target enzymes like casein kinase 1 (CK1) , which is implicated in the regulation of circadian rhythms and neurodegenerative diseases . Researchers utilize this methanol-functionalized heterocycle to introduce key structural modifications, enhancing selectivity and efficacy against specific kinase targets. Its application is primarily focused on the development of targeted anti-cancer therapies, as protein kinases are key regulators frequently disrupted in cancers . The compound provides a foundational building block for generating structurally diverse libraries for high-throughput screening and structure-activity relationship (SAR) studies. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAXPVWSJMLLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474349
Record name (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-49-8
Record name (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanol
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Preparation Methods

Reduction of Ethyl Ester Precursor

  • Starting Material: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
  • Reducing Agent: Lithium borohydride (LiBH4), 90% purity
  • Solvent: Tetrahydrofuran (THF) with methanol (MeOH) as co-solvent
  • Atmosphere: Nitrogen (inert atmosphere)
  • Temperature and Time: Initial stirring at room temperature for 1 hour, followed by 1.5 hours at 40 °C
  • Workup: Quenching with 1 mol/L hydrochloric acid (HCl) to pH 1, stirring for 1 hour at room temperature; pH adjustment to 8 with solid potassium carbonate (K2CO3); extraction with ethyl acetate (AcOEt); drying over magnesium sulfate (MgSO4); filtration and concentration under reduced pressure
  • Yield: 95% pale yellow oil
  • Characterization:
    • ^1H NMR (CDCl3): Multiplets at δ 1.80–1.87 (2H), 1.98–2.05 (2H), triplet at 2.77 (2H, J = 6.4 Hz), broad signal at 2.81–2.84 (1H), triplet at 4.09 (2H, J = 6.1 Hz), doublet at 4.62 (2H, J = 5.3 Hz), singlet at 5.96 (1H).

Reaction Scheme Summary

Step Reagents & Conditions Description Yield (%) Notes
1 LiBH4 (90%), THF, MeOH, N2, RT 1h + 40 °C 1.5h Reduction of ethyl ester to primary alcohol 95 High purity, inert atmosphere
2 Quench with 1 M HCl, pH 1, RT 1h Acidic quench to neutralize excess reagent - Controlled pH adjustment
3 Adjust pH to 8 with K2CO3, extract with AcOEt Neutralization and extraction - Efficient isolation
4 Drying (MgSO4), filtration, concentration Purification and isolation - Pale yellow oil obtained

Alternative Synthetic Routes and Considerations

While the reduction of the ethyl ester is the most direct and efficient method, other synthetic routes may involve:

  • Cyclization reactions starting from substituted pyrazole and pyridine derivatives to form the fused heterocyclic ring system, followed by functional group transformations to introduce the hydroxymethyl group at the 2-position.
  • Use of other hydride reagents such as sodium borohydride or diisobutylaluminum hydride (DIBAL-H) may be explored but typically offer lower selectivity or yields compared to lithium borohydride in this context.
  • Protection/deprotection strategies if sensitive functional groups are present in more complex derivatives.

Research Findings and Analytical Data

  • The reduction method using lithium borohydride in THF/MeOH under nitrogen atmosphere is reproducible and scalable, providing yields up to 95% with high purity.
  • The reaction conditions are mild, avoiding harsh temperatures or pressures, which preserves the integrity of the tetrahydropyrazolo[1,5-a]pyridine core.
  • The product’s ^1H NMR spectrum confirms the successful reduction and presence of the methanol substituent, with characteristic signals corresponding to the methylene protons adjacent to the hydroxyl group.
  • The method has been validated in multiple studies and is referenced in chemical supplier catalogs and research literature, confirming its reliability.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
Reducing Agent Lithium borohydride (LiBH4, 90%)
Solvent Tetrahydrofuran (THF), Methanol (MeOH)
Atmosphere Nitrogen (inert)
Temperature Room temperature (1 h), then 40 °C (1.5 h)
Workup Acid quench (HCl), pH adjustment (K2CO3), extraction (AcOEt)
Yield 95%
Product Form Pale yellow oil
Characterization ^1H NMR (CDCl3)

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Antitumor Activity

One of the most significant applications of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol derivatives is their potential as antitumor agents. Research has shown that compounds derived from this scaffold exhibit promising anticancer properties. For instance, a study highlighted the synthesis of tetrahydropyrazolo[1,5-a]pyridine-fused chlorins that demonstrated high absorption properties and effective photosensitizer abilities against melanoma cells. These compounds induced cell death through both apoptosis and necrosis mechanisms, showcasing their potential in photodynamic therapy for treating melanoma .

Steroidal Compounds

Another notable application is in the development of steroidal compounds fused with tetrahydropyrazolo[1,5-a]pyridine. These compounds have been evaluated for their ability to suppress androgen receptor signaling in prostate cancer cell lines. The synthesized compounds were shown to downregulate the expression of androgen receptor targets such as Nkx3.1 and PSA, indicating their potential utility in prostate cancer therapy .

Enzyme Inhibition

Research also indicates that derivatives of this compound can serve as enzyme inhibitors. The structural diversity achieved through various synthetic pathways enhances their potential as drug candidates targeting specific enzymes involved in disease pathways .

Photophysical Properties

The compound's unique structure contributes to its significant photophysical properties. This has led to investigations into its use in material science applications, particularly in developing new materials for photonic devices. The ability to manipulate the compound's structure allows researchers to tailor its properties for specific applications in optoelectronics and photonics .

Case Study 1: Anticancer Activity of Tetrahydropyrazolo Derivatives

A series of studies focused on synthesizing and evaluating the anticancer activity of various tetrahydropyrazolo derivatives. One study reported the synthesis of a specific derivative that exhibited nanomolar activity against human melanoma A375 cells. The results indicated that modifications to the hydrophilicity of the compound significantly influenced its efficacy as a photosensitizer in photodynamic therapy .

Case Study 2: Prostate Cancer Treatment

In vitro evaluations of tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds revealed their ability to inhibit androgen receptor-mediated signaling pathways. The most promising candidate showed significant antiproliferative activity and induced apoptosis in prostate cancer cells. This case study emphasizes the therapeutic potential of these compounds in treating hormone-dependent cancers .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Pyraclonil’s pyrazole-pyridine core is functionalized with electronegative groups (Cl, CN), enhancing pesticidal activity .
  • Substituent Effects: The hydroxymethyl group in the target compound may improve water solubility compared to nonpolar analogs. In contrast, the carboxamide and bulky aryl groups in the pyrazolo-pyrimidine derivative () likely enhance target specificity in kinase inhibition.

Biological Activity

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and photodynamic therapy (PDT). This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a tetrahydropyrazolo framework which is known for its diverse biological activities. The presence of the hydroxymethyl group enhances its hydrophilicity and may influence its biological interactions.

Anticancer Activity

Research indicates that derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine exhibit significant anticancer properties. A notable study evaluated a series of chlorin derivatives fused with this scaffold against various cancer cell lines.

Case Studies and IC50 Values

The following table summarizes the IC50 values of selected compounds derived from 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in different cancer cell lines:

CompoundCell LineIC50 (nM)
Dihydroxymethyl-chlorin (5a)A375 (melanoma)31
Dihydroxymethyl-chlorin (5a)OE19 (esophageal adenocarcinoma)63
Dihydroxymethyl-chlorin (5a)HT1376 (bladder carcinoma)73
Diacid derivative (6a)A37568
Monoalcohol derivative (7a)A375344

The dihydroxymethyl-chlorin derivative (5a) demonstrated superior activity against melanoma cells compared to its diester-substituted counterpart. This suggests that the hydroxymethyl groups play a crucial role in enhancing the compound's efficacy against cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis and necrosis pathways. The photosensitizer properties allow it to generate reactive oxygen species upon light activation, leading to cell death in targeted cancer cells .

Structure-Activity Relationships (SAR)

The structural modifications made to the tetrahydropyrazolo framework significantly affect the biological activity of the resulting compounds. For instance:

  • Increasing hydrophilicity through hydroxymethyl substitutions enhances cellular uptake and phototoxicity.
  • The introduction of different substituents on the exocyclic ring alters the interaction with cellular targets and can modulate potency against specific cancer types .

Q & A

Q. Table 1: Example Reaction Conditions for Regioselective Functionalization

PositionReagentSolventTemperatureYield (%)
7SilylformamidineBenzene80°C65–75
3TBDMS-Cl (protection)DMF25°C85–90

Advanced: What strategies can be employed to control the oxidation pathways of the methanol group in this compound to yield specific derivatives?

Answer:
The methanol group can be selectively oxidized to aldehydes or carboxylic acids:

  • Aldehyde formation : Use mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane at 0°C to prevent over-oxidation.
  • Carboxylic acid formation : Stronger oxidants (e.g., KMnO4_4 in acidic aqueous conditions) drive complete oxidation.
  • Kinetic control : Lower temperatures and shorter reaction times favor aldehyde intermediates, while extended heating promotes acid formation .

Note : Monitor reaction progress via TLC (Rf_f values: methanol ~0.2, aldehyde ~0.5, acid ~0.1 in ethyl acetate/hexane 1:1) .

Advanced: How should researchers address discrepancies in biological activity data for this compound derivatives across studies?

Answer:
Contradictions often arise from variability in experimental design:

  • Sample degradation : Stabilize compounds by storing at –20°C under nitrogen and using freshly prepared solutions for assays .
  • Assay conditions : Standardize parameters (e.g., pH, temperature) to minimize matrix effects. For example, enzymatic inhibition assays should control for buffer composition and ionic strength.
  • Replication : Perform triplicate measurements and include positive/negative controls (e.g., known inhibitors for target validation) .

Advanced: What methodologies are recommended for studying the interaction of this compound with biological targets?

Answer:
Key approaches include:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}, koff_{off}) in real-time using immobilized protein targets.
  • X-ray crystallography : Resolve co-crystal structures to identify hydrogen-bonding interactions with active-site residues.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. Table 2: Example Binding Data for a Derivative

TargetKd_d (nM)ΔH (kcal/mol)ΔS (cal/mol·K)
Kinase X12.3 ± 1.2–8.9+15.6
GPCR Y230 ± 25–4.7+5.3

Basic: What are the stability and storage requirements for this compound in laboratory settings?

Answer:

  • Storage : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation of the methanol group.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. HPLC purity should remain >90% under recommended conditions .

Advanced: How can computational modeling aid in the design of this compound derivatives with enhanced target affinity?

Answer:

  • Docking simulations : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., kinases). Focus on optimizing hydrogen bonds with catalytic lysine residues.
  • QSAR modeling : Corrogate substituent electronic properties (Hammett σ values) with IC50_{50} data to guide synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
Reactant of Route 2
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol

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